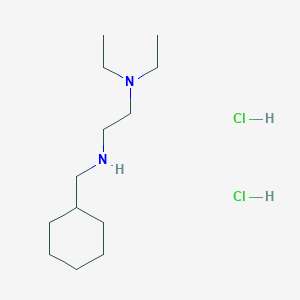
N-(4-chloro-2,5-dimethoxyphenyl)-2,6-dimethoxybenzamide
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2,6-dimethoxybenzamide, commonly known as "25C-NBOMe," is a synthetic psychedelic drug that belongs to the phenethylamine class. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 25C-NBOMe has gained popularity in recent years due to its potent and long-lasting effects, but it also poses a significant risk to human health.
Mecanismo De Acción
25C-NBOMe binds to the 5-HT2A receptor with high affinity, leading to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release and the activation of downstream effectors, ultimately leading to the characteristic hallucinogenic effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 25C-NBOMe are not well understood, but it is believed to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate. This can lead to altered perception, mood, and cognition, as well as changes in physiological parameters such as heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
25C-NBOMe has several advantages for laboratory experiments, including its high potency and selectivity for the 5-HT2A receptor. However, it also poses significant safety risks, as it can cause severe adverse effects such as seizures, cardiovascular complications, and even death.
Direcciones Futuras
Future research on 25C-NBOMe should focus on elucidating the biochemical and physiological mechanisms underlying its effects, as well as developing safer and more effective psychedelic drugs for therapeutic use. Additionally, more research is needed to understand the long-term effects of 25C-NBOMe use and its potential for abuse and addiction.
Aplicaciones Científicas De Investigación
25C-NBOMe has been used in scientific research to study the structure-activity relationship of phenethylamines and their effects on the central nervous system. It has also been used to investigate the role of the 5-HT2A receptor in mediating the hallucinogenic effects of psychedelic drugs.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-21-12-6-5-7-13(22-2)16(12)17(20)19-11-9-14(23-3)10(18)8-15(11)24-4/h5-9H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVVMORXWWMKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate](/img/structure/B4679296.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4679317.png)
![3,5-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4679326.png)

![propyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4679337.png)
![2-ethoxy-N-[3-(4-morpholinyl)propyl]-1-naphthamide](/img/structure/B4679340.png)
![4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4679347.png)

![2-[4-(1H-pyrazol-1-yl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4679368.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-methylacetamide](/img/structure/B4679371.png)
![5-(3,4-dimethoxybenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4679374.png)

![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4679388.png)
![N-benzyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4679406.png)